

Application Notes and Protocols for Neogen Igenity Profile Data Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neogen

Cat. No.: B8528818

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Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to understanding and analyzing data from **Neogen's** Igenity genomic profiles. It includes an overview of the technology, detailed experimental and data analysis protocols, and potential applications in research and veterinary drug development.

Application Notes

The **Neogen** Igenity profile is a genomic selection tool primarily used in the beef and dairy cattle industries to predict the genetic merit of an animal for a variety of economically important traits.^{[1][2]} This is achieved through the analysis of single nucleotide polymorphisms (SNPs), which are variations at a single position in a DNA sequence among individuals. By correlating these SNPs with specific traits, the Igenity profile provides a score, typically on a 1 to 10 scale, for traits related to maternal characteristics, performance, and carcass quality.^{[3][4]}

For researchers and drug development professionals, this genomic data offers a valuable resource for:

- **Quantitative Trait Loci (QTL) Mapping and Genome-Wide Association Studies (GWAS):** The SNP data from Igenity profiles can be used to perform GWAS and QTL mapping to identify genomic regions and, ultimately, the specific genes and genetic markers associated with desirable or undesirable traits.^[5] This can provide insights into the genetic architecture of complex traits such as growth, milk production, fertility, and disease resistance.

- **Understanding Biological Pathways:** By identifying genes associated with specific traits, researchers can investigate the biological pathways in which these genes function. This can elucidate the molecular mechanisms underlying key production and health-related traits. For example, genomic data can be linked to signaling pathways involved in muscle growth, lactation, and immune response.
- **Veterinary Drug Target Identification and Validation:** Genes and signaling pathways identified through the analysis of Igenity data as being critical for disease susceptibility (e.g., bovine respiratory disease or mastitis) can serve as potential targets for novel veterinary drugs. Genomic data can help in the early stages of drug discovery by providing evidence for the role of a particular gene or pathway in a disease process.
- **Pharmacogenomics in Livestock:** Understanding the genetic variation within a cattle population can aid in predicting how different animals might respond to certain veterinary drugs. This can lead to more personalized and effective treatment strategies.

Data Presentation: Igenity Profile Traits

The Igenity profile reports on a number of quantitative traits, which are summarized in the tables below. The specific traits included may vary depending on the specific Igenity panel (e.g., Igenity Beef or Igenity Dairy).

Table 1: Example of Igenity Beef Profile Traits

Trait Category	Trait Name	Description
Maternal	Birth Weight (BW)	Predicts the genetic potential for birth weight.
Calving Ease Direct (CED)	Predicts the percentage of unassisted births in first-calf heifers.	
Calving Ease Maternal (CEM)	Predicts the ease with which a sire's daughters will calve as first-calf heifers.	
Stayability (STAY)	The probability that a sire's daughters will remain in the herd for at least six years.	
Heifer Pregnancy (HP)	Predicts the likelihood of a sire's daughters conceiving as first-calf heifers.	
Docility (DOC)	Predicts the temperament of the animal's offspring.	
Milk	A predictor of the milking and mothering ability of a sire's daughters.	
Performance	Residual Feed Intake (RFI)	A measure of feed efficiency. Lower values indicate greater efficiency.
Average Daily Gain (ADG)	Predicts the genetic potential for post-weaning weight gain.	
Weaning Weight (WW)	Predicts the genetic potential for weight at weaning.	
Yearling Weight (YW)	Predicts the genetic potential for weight at one year of age.	
Scrotal Circumference (SC)	An indicator of fertility in male offspring.	

Carcass	Tenderness (TEND)	Genetic potential for carcass tenderness.
Marbling (MARB)	Predicts the amount of intramuscular fat.	
Ribeye Area (REA)	Predicts the size of the ribeye muscle.	
Fat Thickness (FAT)	Predicts the thickness of fat over the ribs.	
Hot Carcass Weight (HCW)	Predicts the weight of the carcass after initial processing.	

Table 2: Example of Igenity Dairy Profile Traits

Trait Category	Trait Name	Description
Production	Milk Yield	Genetic potential for milk production volume.
Fat Yield	Genetic potential for the total amount of fat in the milk.	
Fat Percent	Genetic potential for the percentage of fat in the milk.	
Protein Yield	Genetic potential for the total amount of protein in the milk.	
Protein Percent	Genetic potential for the percentage of protein in the milk.	
Health	Somatic Cell Score (SCS)	An indicator of mastitis resistance. Lower scores are desirable.
Productive Life (PL)	Predicts the length of time a cow will remain productive in the herd.	
Daughter Pregnancy Rate (DPR)	The percentage of eligible daughters that become pregnant during each 21-day period.	
Conformation	Dairy Form	A measure of the angularity and openness of the cow's body.

Experimental Protocols

The **Neogen** Igenity profile is generated using SNP chip genotyping technology, likely based on Illumina's Infinium assay platform. The following protocols provide a generalized workflow for generating this type of data.

Sample Collection and DNA Extraction

Objective: To obtain high-quality genomic DNA from bovine samples.

Materials:

- **Neogen** Tissue Sampling Units (TSUs), blood cards, or hair cards
- DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
- Spectrophotometer (e.g., NanoDrop)
- Fluorometer (e.g., Qubit) and corresponding assay kits
- Agarose gel electrophoresis system

Protocol:

- Sample Collection:
 - Tissue: Collect a tissue sample from the ear using a TSU applicator according to the manufacturer's instructions.
 - Blood: Collect a blood sample onto a designated blood card.
 - Hair: Pull hair from the tail switch, ensuring the follicles are intact, and place them on a hair card.
- DNA Extraction:
 - Follow the manufacturer's protocol for the chosen DNA extraction kit, optimized for the specific sample type.
- DNA Quality Control:
 - Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer. An A260/A280 ratio of ~1.8 and an A260/A230 ratio of >2.0 are indicative of pure DNA.

- Concentration: Quantify the DNA concentration using a fluorometer for higher accuracy. A minimum of 200 ng of total genomic DNA is typically required for the Infinium assay.
- Integrity: Assess DNA integrity by running an aliquot on a 1% agarose gel. High molecular weight DNA should appear as a single, tight band.

SNP Genotyping using Illumina Infinium Assay

Objective: To genotype thousands of SNPs across the bovine genome.

Principle: The Infinium assay is a whole-genome amplification and SNP genotyping method that uses bead-based arrays.

Workflow Diagram:



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Illumina Infinium Assay Workflow

Protocol (summarized):

- Day 1: Amplification:
 - Genomic DNA is denatured and isothermally amplified overnight, resulting in a 1000-fold increase in DNA.
- Day 2: Fragmentation, Precipitation, and Hybridization:
 - The amplified DNA is enzymatically fragmented.
 - The fragmented DNA is precipitated with isopropanol and resuspended in a hybridization buffer.

- The resuspended DNA is applied to the BeadChip and hybridized overnight. During this step, the DNA fragments anneal to locus-specific probes on the beads.
- Day 3: Staining, Scanning, and Genotype Calling:
 - A single-base extension reaction incorporates labeled nucleotides, and the chip is fluorescently stained.
 - The BeadChip is scanned using an Illumina iScan or HiScan system to detect the fluorescent signals.
 - The scanner output (IDAT files) is then processed by genotyping software (e.g., Illumina GenomeStudio) to call the genotypes for each SNP.

Data Analysis Protocols

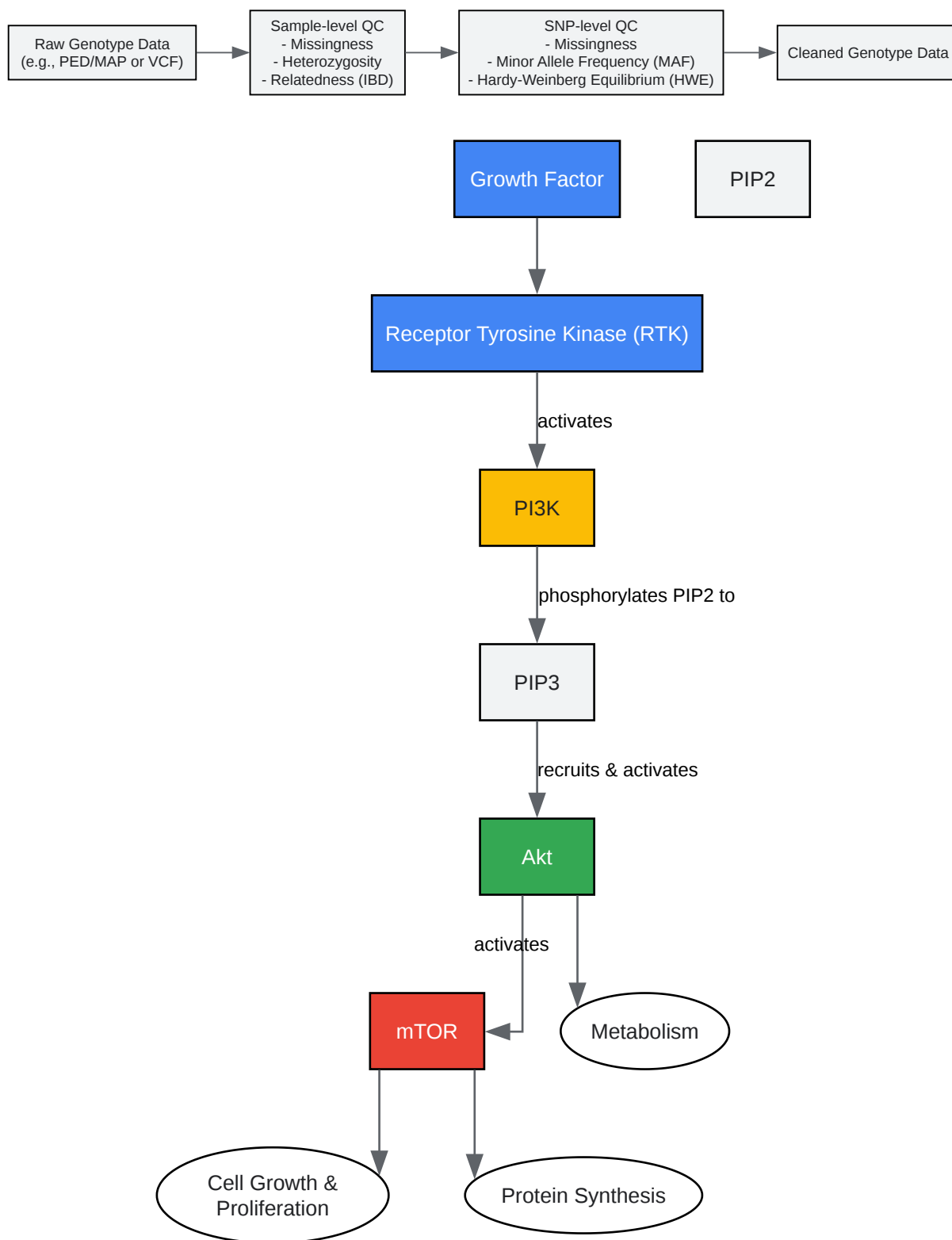
Once the raw genotype data is generated, it needs to be processed and analyzed to derive meaningful biological insights.

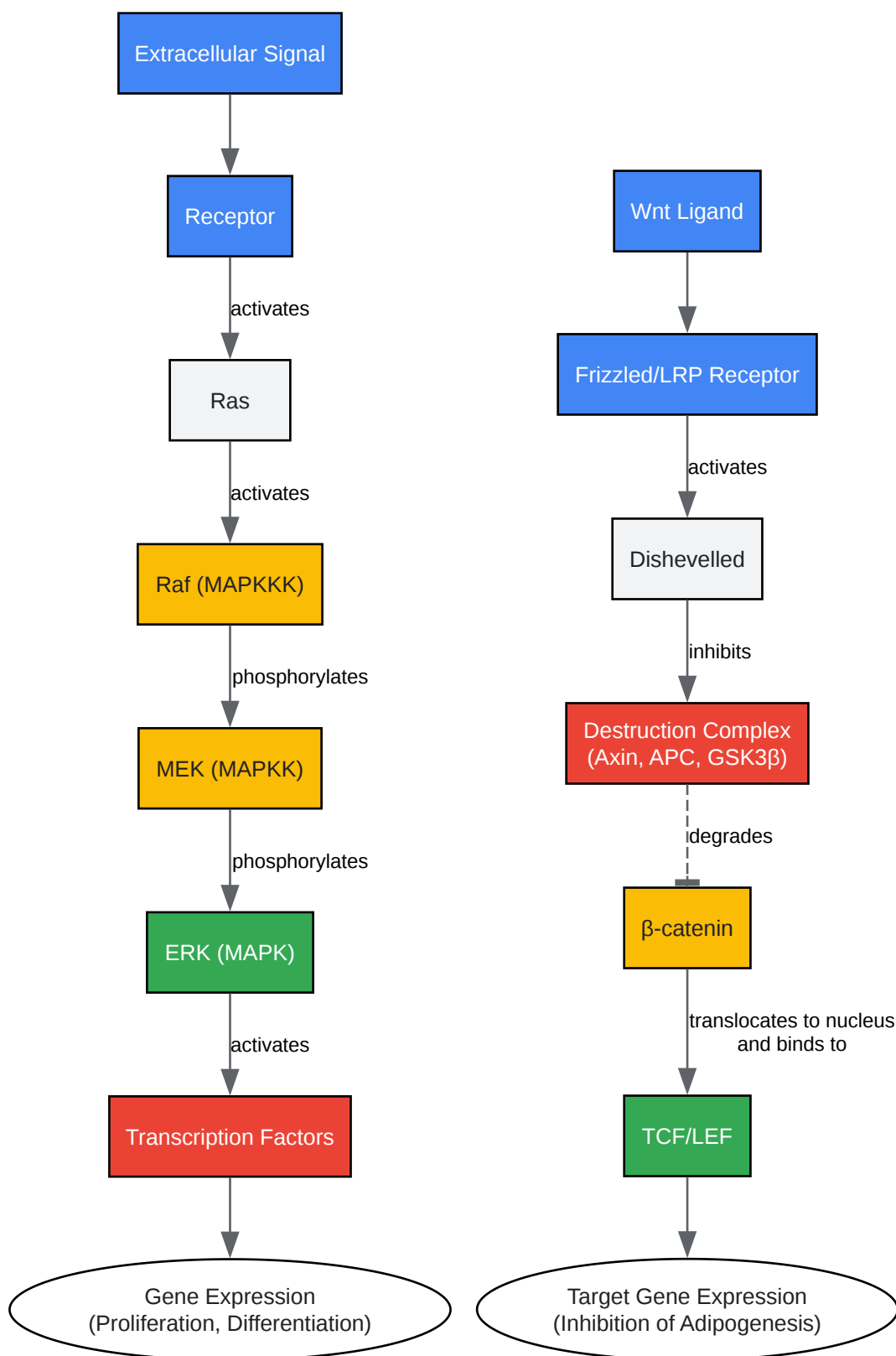
Data Quality Control (QC)

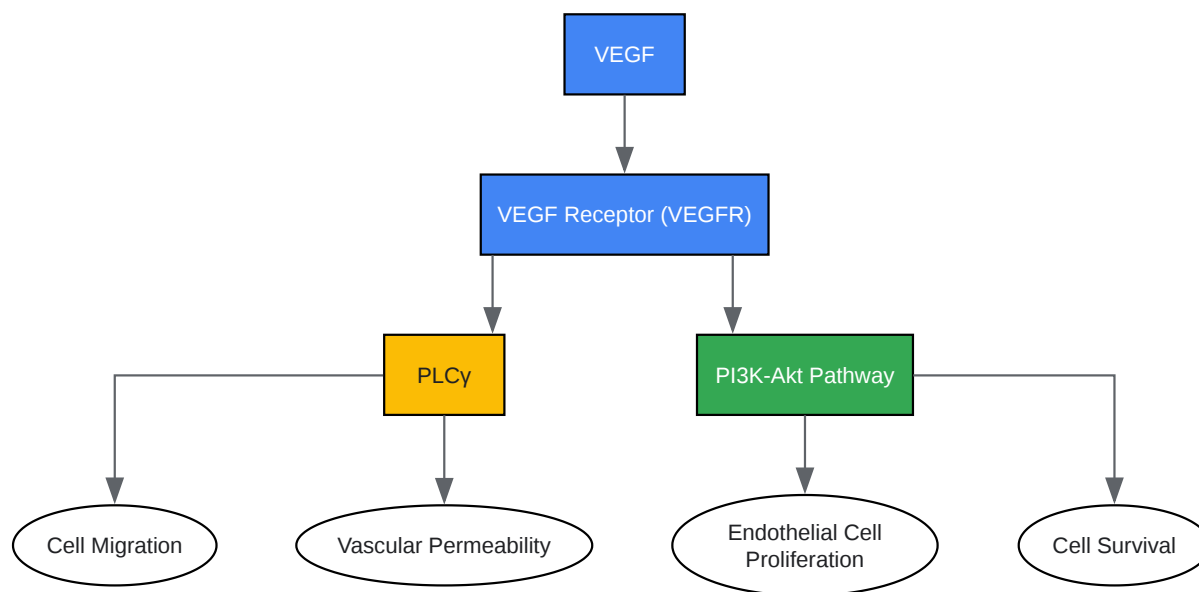
Objective: To remove low-quality samples and SNPs from the dataset to ensure the reliability of downstream analyses.

Software: PLINK

Workflow Diagram:







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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com